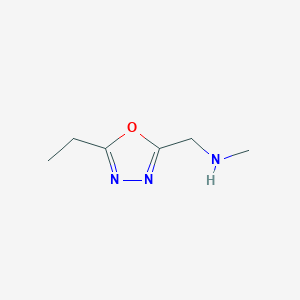

1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine

説明

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine (CAS: 915920-74-0) is a heterocyclic amine featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 5 and an N-methylmethanamine moiety at position 2. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 155.17 g/mol . The compound is synthesized via polyphosphoric acid-mediated condensation, a method analogous to related 1,3,4-oxadiazole derivatives . Spectroscopic characterization typically includes ¹H/¹³C-NMR, FTIR, and mass spectrometry, with key NMR signals attributed to the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.4 ppm for CH₂) and N-methyl group (δ ~2.3 ppm) .

1,3,4-Oxadiazoles are valued in medicinal chemistry for their balanced lipophilicity, metabolic stability, and bioactivity, including antimicrobial and anticancer properties . The ethyl and N-methyl substituents in this compound likely enhance its lipophilicity, influencing pharmacokinetic behavior.

特性

IUPAC Name |

1-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-5-8-9-6(10-5)4-7-2/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJSEXJMZZHGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650862 | |

| Record name | 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-74-0 | |

| Record name | 5-Ethyl-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 5-Ethyl-1,3,4-oxadiazole Core

The 1,3,4-oxadiazole ring is commonly synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives. A typical route involves:

- Starting from ethyl-substituted hydrazide precursors, such as ethylhydrazide derivatives.

- Cyclodehydration with carboxylic acid derivatives or their activated forms (acid chlorides or esters) under dehydrating conditions (e.g., phosphorus oxychloride, polyphosphoric acid).

- This results in the formation of the 5-ethyl-1,3,4-oxadiazole ring.

Literature-Based Preparation Methodologies of Related 1,3,4-Oxadiazole Derivatives

A pertinent study on the synthesis of 1,3,4-oxadiazole derivatives containing various substituents, including alkyl and amine functionalities, provides insight into preparation techniques relevant to this compound class.

Synthesis Overview (Adapted from Related Oxadiazole Derivatives)

- Starting from ethyl glycolate, the key intermediate (5-mercapto-1,3,4-oxadiazol-2-yl)methanol is synthesized via acylation and cyclization steps.

- This intermediate is then converted into thioether derivatives by reaction with alkyl halides.

- Final target compounds are obtained by esterification or nucleophilic substitution with appropriate sulfonate or carboxylate moieties.

- Structural confirmation is performed using nuclear magnetic resonance (1H NMR, 13C NMR) and mass spectrometry.

Though this study focuses on sulfonate and carboxylate derivatives, the synthetic logic—starting from substituted oxadiazole intermediates and functionalizing the 2-position—is directly applicable to the preparation of this compound.

Key Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation and cyclization | Ethyl glycolate, hydrazide, dehydrating agent (e.g., POCl3) | Formation of 5-substituted 1,3,4-oxadiazole ring |

| Hydroxymethylation or halogenation | Formaldehyde or chlorinating agents | Introduction of hydroxymethyl or chloromethyl group at 2-position |

| Nucleophilic substitution | Methylamine, solvent (e.g., ethanol), mild heating | Formation of N-methylmethanamine substituent |

Analytical and Characterization Data

- Confirmation of the target compound’s structure typically involves 1H NMR, 13C NMR, and high-resolution mass spectrometry.

- The molecular weight of this compound is approximately 141.17 g/mol.

- Spectroscopic data would show characteristic signals for the oxadiazole ring protons, ethyl substituent, and methylamine moiety.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents/Conditions | Notes |

|---|---|---|

| Oxadiazole ring formation | Hydrazide + carboxylic acid derivative + dehydrating agent (POCl3, PPA) | Cyclodehydration to form 1,3,4-oxadiazole |

| Functionalization at 2-position | Hydroxymethylation (formaldehyde) or halogenation (SOCl2, PCl5) | Introduces reactive handle for amination |

| Amination | Methylamine, solvent (ethanol or methanol), heating | Nucleophilic substitution or reductive amination |

Research Findings and Considerations

- The 1,3,4-oxadiazole scaffold is versatile and provides a stable platform for functionalization.

- Introduction of amine groups at the 2-position is commonly achieved via substitution of halomethyl intermediates or reductive amination.

- The ethyl substituent at the 5-position is generally introduced from the starting hydrazide or acid derivative, ensuring regioselective ring formation.

- Purification is typically performed by column chromatography or recrystallization.

- The methods are adaptable for scale-up and modification to introduce various substituents for biological activity optimization.

化学反応の分析

Types of Reactions: 1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

科学的研究の応用

1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Biology: It is used in the development of bioactive molecules that can interact with specific biological targets, such as enzymes or receptors.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

作用機序

The mechanism of action of 1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, including anticancer activity .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Substituent Effects: Ethyl vs. This may decrease DNA intercalation efficacy but improve membrane permeability . N-Methyl vs. Oxadiazole Isomers: The 1,3,4-oxadiazole isomer (target compound) exhibits greater electron-withdrawing character than 1,2,4-oxadiazole, altering reactivity in nucleophilic substitutions .

Spectroscopic and Physicochemical Properties

- NMR Signatures :

- Lipophilicity :

Bioactivity and Toxicity

- Antimicrobial Activity : The tolyl analog shows moderate activity against S. aureus (MIC = 32 µg/mL) . The ethyl group’s lipophilicity may enhance Gram-negative bacterial uptake.

- Toxicity : Hemolytic studies on sulfonyl-substituted oxadiazoles indicate <10% hemolysis at 100 µg/mL, suggesting low cytotoxicity . The N-methyl group likely reduces amine reactivity, further minimizing toxicity.

生物活性

1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. The oxadiazole ring has been extensively studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, summarizing key research findings and case studies.

- Molecular Formula : C5H9N3O

- Molecular Weight : 127.14 g/mol

- CAS Number : 944897-60-3

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds containing the 1,3,4-oxadiazole ring. For instance, derivatives of oxadiazoles have shown significant activity against various bacterial strains. A study indicated that compounds with the oxadiazole structure exhibit broad-spectrum antimicrobial effects, including antibacterial and antifungal activities .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Staphylococcus aureus | |

| Oxadiazole derivatives | Antifungal against Candida albicans |

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Certain compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. This suggests that this compound may possess similar properties .

Anticancer Activity

Compounds containing the oxadiazole moiety have demonstrated anticancer effects in several studies. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, some derivatives have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as breast and colon cancer .

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of several oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. Among these, this compound exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The compound was shown to significantly reduce cell viability in a dose-dependent manner.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways related to inflammation and cell survival.

Q & A

Q. What are the standard synthetic routes for preparing 1,3,4-oxadiazole derivatives like 1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine?

The polyphosphoric acid (PPA) condensation method is a widely used route for synthesizing 1,3,4-oxadiazoles. For example, analogous compounds are synthesized by reacting hydrazide derivatives (e.g., p-toluic hydrazide) with amino acids (e.g., glycine) under PPA-mediated cyclization, achieving high yields (~80–90%) . Alternative methods include iodine/potassium iodide (I₂/KI) in basic conditions or microwave-assisted synthesis to reduce reaction times .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- ¹H/¹³C-NMR : To confirm the ethyl and methylamine substituents on the oxadiazole ring. For example, the N-methyl group typically appears as a singlet near δ 2.3–2.5 ppm in ¹H-NMR .

- FT-IR : Key absorption bands include C=N stretching (~1610–1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) for the amine group .

- Mass spectrometry : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole core .

Q. How can researchers monitor reaction progress during synthesis?

Thin-layer chromatography (TLC) with UV visualization is commonly used to track intermediate formation (e.g., hydrazide precursors) and final product purity. Solvent systems like ethyl acetate/hexane (3:7) are effective for oxadiazole derivatives .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence biological activity, and how might this apply to this compound?

Substituents like ethyl groups enhance lipophilicity, potentially improving membrane permeability, while the N-methylamine moiety may interact with biological targets (e.g., enzymes or receptors). Comparative studies show that 5-aryl/alkyl-substituted 1,3,4-oxadiazoles exhibit antimicrobial and anti-inflammatory activities, suggesting the ethyl group in this compound could be optimized for specific therapeutic endpoints .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar oxadiazoles?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. For example, dynamic NMR experiments (e.g., variable-temperature studies) can clarify rotational barriers in N-methyl groups. Additionally, X-ray crystallography or computational modeling (DFT) may resolve ambiguities in tautomeric forms .

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates in nucleophilic substitution steps .

- Catalyst optimization : Using iodine/KI in basic ethanol improves cyclization efficiency for oxadiazole formation compared to traditional PPA routes .

- Purification : Recrystallization from methanol or pet-ether effectively removes unreacted starting materials .

Q. What computational methods predict the compound’s physicochemical properties or binding affinity?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular docking studies against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes may predict anti-inflammatory or antimicrobial potential .

Methodological Considerations

Q. How should researchers design experiments to evaluate biological activity?

- Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing results to structurally similar oxadiazoles .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is recommended. Method validation should include spike-recovery tests to address matrix effects .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in synthesis?

Strict control of reaction parameters (temperature, solvent purity, and stoichiometry) is critical. For example, PPA-mediated reactions require anhydrous conditions to prevent hydrolysis of intermediates .

Q. What structural analogs of this compound have been studied, and how do their properties compare?

Analogues like 5-phenyl-1,3,4-oxadiazol-2-yl derivatives show enhanced antibacterial activity compared to alkyl-substituted variants, suggesting that replacing the ethyl group with aromatic moieties could modulate bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。